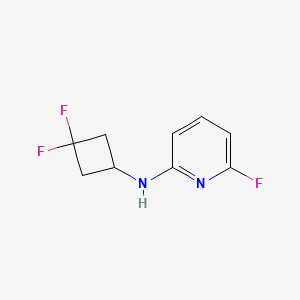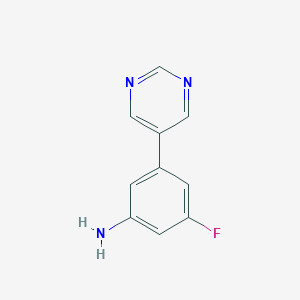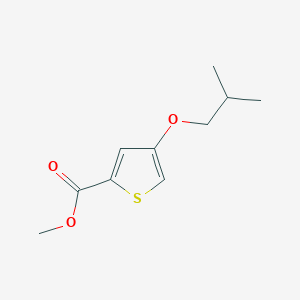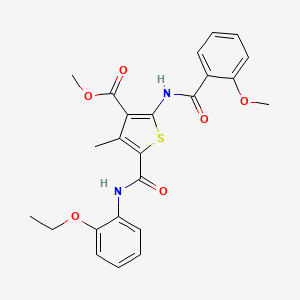![molecular formula C7H12ClNO3S B12070663 2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)
2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid is an organic compound with a complex structure that includes a chloroacetyl group, an amino group, and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid typically involves the reaction of 2-chloroacetyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反応の分析
Types of Reactions
2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloroacetyl group can be reduced to an alcohol.
Substitution: The chlorine atom in the chloroacetyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
類似化合物との比較
Similar Compounds
2-[(2-Chloroacetyl)amino]benzoic acid: Similar structure but with a benzoic acid moiety instead of a butanoic acid.
2-[(2-Chloroacetyl)amino]-4,5-dimethoxybenzoate: Contains additional methoxy groups on the benzene ring.
Uniqueness
2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid is unique due to the presence of the methylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of sulfur-containing groups in organic molecules .
特性
分子式 |
C7H12ClNO3S |
|---|---|
分子量 |
225.69 g/mol |
IUPAC名 |
2-[(2-chloroacetyl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H12ClNO3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4H2,1H3,(H,9,10)(H,11,12) |
InChIキー |
POPMMWHDENVQSV-UHFFFAOYSA-N |
正規SMILES |
CSCCC(C(=O)O)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[2-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B12070581.png)
![(E)-N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B12070590.png)
![(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B12070597.png)



![5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B12070622.png)



![Ethanol, 2-[3-(phenylmethoxy)propoxy]-](/img/structure/B12070642.png)



